N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N,4-dimethylbenzamide
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Overview
Description
N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N,4-DIMETHYLBENZAMIDE is a complex organic compound that features an indole ring, a thiophene ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N,4-DIMETHYLBENZAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 1H-indole-3-carbaldehyde with thiophene-2-carbaldehyde in the presence of a suitable catalyst to form the intermediate. This intermediate is then reacted with N,4-dimethylbenzamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N,4-DIMETHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide, nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N,4-DIMETHYLBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N,4-DIMETHYLBENZAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The indole and thiophene rings play a crucial role in binding to these targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]HYDROXYLAMINE: Similar structure but with a hydroxylamine group instead of a benzamide moiety.
N-(2-(1H-INDOL-3-YL)ETHYL)-2-(6-METHOXYNAPHTHALEN-2-YL)ACETAMIDE: Contains an indole ring and a naphthalene ring, used for its anti-inflammatory properties.
Uniqueness
N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N,4-DIMETHYLBENZAMIDE is unique due to its combination of indole, thiophene, and benzamide moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C22H20N2OS |
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Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N,4-dimethylbenzamide |
InChI |
InChI=1S/C22H20N2OS/c1-15-9-11-16(12-10-15)22(25)24(2)21(20-8-5-13-26-20)18-14-23-19-7-4-3-6-17(18)19/h3-14,21,23H,1-2H3 |
InChI Key |
XNUKXGYMUVSPEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C)C(C2=CC=CS2)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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